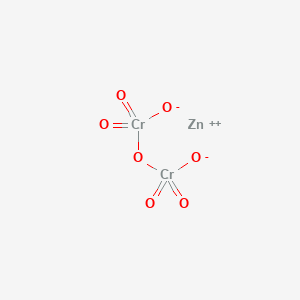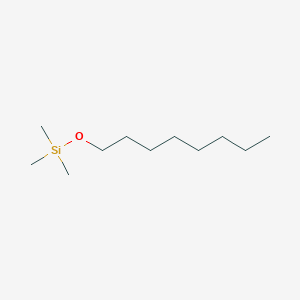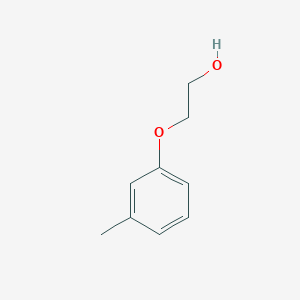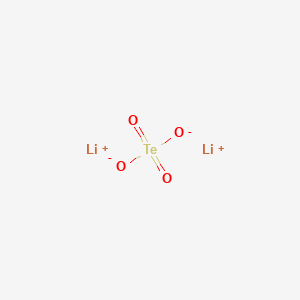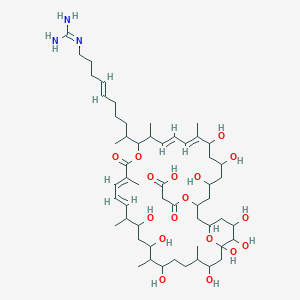
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid (MOITC) is a chemical compound that has been studied for its potential use in scientific research. MOITC is a derivative of indole-3-carbinol (I3C), which is found in cruciferous vegetables such as broccoli, cauliflower, and kale. MOITC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is still being studied, but it is thought to involve the activation of the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant and detoxification responses. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to induce the expression of Nrf2-regulated genes, which leads to increased antioxidant and detoxification activity in cells.
Efectos Bioquímicos Y Fisiológicos
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid in lab experiments is its potential as a natural compound with low toxicity. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is derived from cruciferous vegetables and has been shown to have low toxicity in animal studies. However, one limitation is the lack of standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, which can lead to variability in results between studies.
Direcciones Futuras
There are several future directions for the study of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, including further investigation of its mechanism of action and potential use in cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. Additionally, there is a need for standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, as well as further studies on its toxicity and safety in humans.
Métodos De Síntesis
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of I3C with a suitable reagent such as methyl iodide or methyl triflate. The reaction can be carried out in a solvent such as acetone or acetonitrile, and the product can be isolated through filtration or chromatography.
Aplicaciones Científicas De Investigación
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. It has been shown to have anti-cancer effects in multiple types of cancer cells, including breast, prostate, and colon cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
13349-21-8 |
|---|---|
Nombre del producto |
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-11-5-2-3-7(11)9(10(13)14)8(12)4-6-11/h2-6H2,1H3,(H,13,14) |
Clave InChI |
INMQROHCSVXGGA-UHFFFAOYSA-N |
SMILES |
CC12CCCC1=C(C(=O)CC2)C(=O)O |
SMILES canónico |
CC12CCCC1=C(C(=O)CC2)C(=O)O |
Sinónimos |
5,6,7,7a-Tetrahydro-7a-methyl-5-oxo-4-indanecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




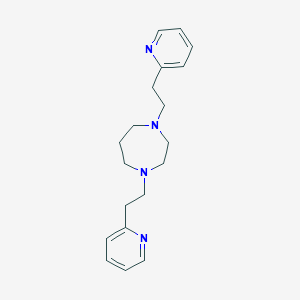
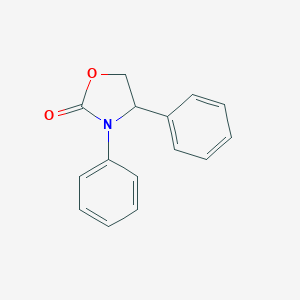
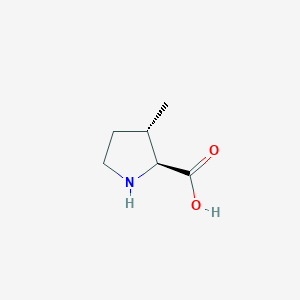
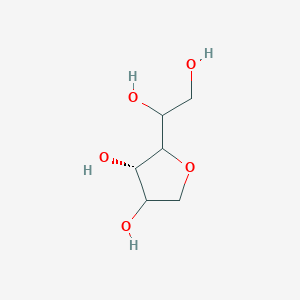
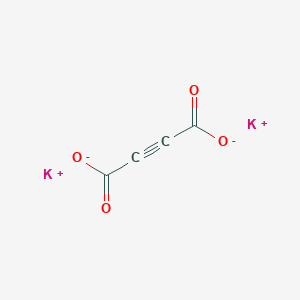
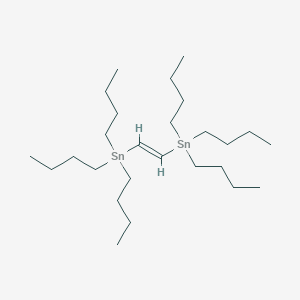
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
